2-Chloro-2-methylpropanoyl chloride
Overview
Description
2-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that this compound is used as an alkylating agent , which suggests that it may interact with various biological molecules, such as proteins or DNA, by adding an alkyl group to them.
Mode of Action
2-Chloro-2-methylpropanoyl chloride serves as an effective chlorinating agent . It is used in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides . This suggests that its mode of action involves a nucleophilic substitution reaction where the chloride ion is a leaving group.
Biochemical Pathways
Given its role as a chlorinating agent, it can be inferred that it may be involved in the modification of biochemical pathways where alcohols are converted into chlorides .
Result of Action
As a chlorinating agent, it can be inferred that it results in the conversion of alcohols into chlorides at a molecular level .
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that its physical state and reactivity could be influenced by temperature and other environmental conditions.
Preparation Methods
2-Chloro-2-methylpropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide (SO2) as a byproduct .
Industrial production methods often involve the use of phosgene (COCl2) as a chlorinating agent. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
2-Chloro-2-methylpropanoyl chloride has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-2-methylpropanoyl chloride can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are used as acylating agents, this compound is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the reactions it undergoes .
Similar Compounds
- Acetyl chloride (CH3COCl)
- Benzoyl chloride (C6H5COCl)
- Propionyl chloride (C2H5COCl)
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to variations in their molecular structures .
Properties
IUPAC Name |
2-chloro-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKVZKYSZUBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459343 | |
Record name | 2-chloroisobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-26-9 | |
Record name | 2-Chloro-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13222-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloroisobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2-methylpropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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